Cas no 849043-40-9 (5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile)
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Nitro-2-(4-(pyrimidin-2-yl)piperazin-1-yl)benzonitrile
- H23643
- 5-nitro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]benzonitrile
- AKOS000321292
- Z31246739
- STK501386
- 5-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile
- CS-0270853
- MFCD07706927
- ALBB-004919
- 849043-40-9
- LS-01833
- 5-NITRO-2-(4-PYRIMIDIN-2-YLPIPERAZIN-1-YL)-BENZONITRILE
- 5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile
-
- MDL: MFCD07706927
- Inchi: 1S/C15H14N6O2/c16-11-12-10-13(21(22)23)2-3-14(12)19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10H,6-9H2
- InChI Key: XGJOHLYEXNKVTD-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=C(C#N)C=1)N1CCN(C2N=CC=CN=2)CC1)=O
Computed Properties
- Exact Mass: 310.11782371Da
- Monoisotopic Mass: 310.11782371Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 102Ų
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM526245-1g |
5-Nitro-2-(4-(pyrimidin-2-yl)piperazin-1-yl)benzonitrile |
849043-40-9 | 97% | 1g |
$176 | 2023-02-01 | |
| Chemenu | CM526245-5g |
5-Nitro-2-(4-(pyrimidin-2-yl)piperazin-1-yl)benzonitrile |
849043-40-9 | 97% | 5g |
$521 | 2023-02-01 | |
| Matrix Scientific | 036735-500mg |
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile |
849043-40-9 | 500mg |
$126.00 | 2023-09-06 | ||
| abcr | AB405551-500 mg |
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile |
849043-40-9 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB405551-1 g |
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile |
849043-40-9 | 1g |
€239.00 | 2023-04-25 | ||
| abcr | AB405551-5 g |
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile |
849043-40-9 | 5g |
€656.50 | 2023-04-25 | ||
| abcr | AB405551-10 g |
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile |
849043-40-9 | 10g |
€1074.00 | 2023-04-25 | ||
| TRC | N020165-250mg |
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile |
849043-40-9 | 250mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N020165-500mg |
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile |
849043-40-9 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | N020165-1000mg |
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile |
849043-40-9 | 1g |
$ 480.00 | 2022-06-03 |
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile Suppliers
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile
Introduction to 5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile (CAS No. 849043-40-9)
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile, identified by its CAS number 849043-40-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of this molecule, particularly its nitro and nitrile functional groups, combined with its piperazine and pyrimidine moieties, contribute to its unique chemical properties and potential therapeutic applications.
The nitro group in 5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile plays a crucial role in its reactivity and interaction with biological targets. Nitroaromatic compounds are well-known for their ability to modulate various enzymatic pathways and receptor binding sites, which has led to their exploration in the development of drugs targeting inflammatory diseases, cancer, and infectious disorders. The presence of the nitrile group further enhances the compound's versatility, allowing for further functionalization and derivatization to tailor its pharmacological profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of 5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile with high precision. These studies suggest that the compound may interact with proteins involved in signal transduction and metabolic pathways, potentially leading to novel therapeutic strategies. For instance, research has indicated that nitroaromatic derivatives can inhibit kinases and other enzymes implicated in tumor growth and progression, making them attractive candidates for anticancer drug development.
The piperazine moiety in 5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile is another key structural element that contributes to its biological activity. Piperazine derivatives are widely recognized for their role as pharmacophores in various drugs, including antipsychotics, antihistamines, and antiparasitic agents. The combination of piperazine with pyrimidine creates a scaffold that can effectively target specific biological pathways without significant off-target effects. This dual functionality makes the compound a valuable scaffold for drug discovery efforts aimed at developing next-generation therapeutics.
In vitro studies have demonstrated the potential of 5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile as an inhibitor of certain enzymes associated with neurodegenerative diseases. The nitro group's ability to participate in redox reactions suggests that it may modulate oxidative stress pathways, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the pyrimidine ring's interaction with nucleic acid bases may provide insights into its potential role in anticancer therapies by interfering with DNA replication and transcription processes.
The synthesis of 5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently. These methods not only improve the scalability of production but also allow for the introduction of additional functional groups to fine-tune the pharmacological properties of the compound.
Current research is focused on exploring the pharmacokinetic properties of 5-Nitro-2-(4-pyrimidin-2-ylo piperazin -1 - yl)-benzonitrile to optimize its delivery and efficacy. Studies using animal models have provided preliminary data on its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are crucial for understanding how the compound behaves within living systems and for identifying potential modifications that could enhance its bioavailability and therapeutic effect.
The future prospects for 5-Nitro - 2 - (4 - pyrimidin - 2 - ylpiperazin - 1 - yl) - benzonitrile are promising, with ongoing research aimed at identifying new applications in human health. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory discoveries into clinical trials. As our understanding of molecular interactions continues to evolve, compounds like 5-Nitro - 2 - (4 - pyrimidin - 2 - ylpiperazin - 1 - yl) - benzonitrile will likely play a pivotal role in addressing some of the most pressing challenges in medicine today.
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